molecular formula C14H21BO4 B1344769 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol CAS No. 741699-47-8

2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol

Cat. No. B1344769
M. Wt: 264.13 g/mol
InChI Key: SYFCCAMEIIUWCU-UHFFFAOYSA-N
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Description

“2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol” is a chemical compound with the molecular formula C14H21BO4 . It is also known as “(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯” and is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like FT-IR, 1H NMR, mass spectroscopy, and X-ray diffraction . Density functional theory (DFT) has been used to calculate and analyze the electrostatic potential of molecules as well as molecular frontier orbitals for further analysis of physical and chemical properties of the compound .

Scientific Research Applications

Understanding Phenolic Compounds and Their Derivatives

Environmental Behavior and Degradation

Phenoxy acids, as part of a broader category of phenolic compounds, are known for their high solubility in water and weak absorption in soil, making them highly mobile and susceptible to transport to aquatic environments. Studies have shown that phenoxy acids can undergo various transformation processes in the water environment, including hydrolysis, biodegradation, and photodegradation, with microbial decomposition playing a key role in their degradation (Muszyński, Brodowska, & Paszko, 2019).

Biological Activities

The bioactivities of phenolic compounds, including antioxidative, anti-inflammatory, antimicrobial, and antitumor properties, are well-documented in the literature. For example, caffeic acid derivatives, a class of phenolic acids, have been extensively studied for their antioxidant, anti-cancer, antimicrobial, antiviral, anti-inflammatory, and other therapeutic properties (Pei, Ou, Huang, & Ou, 2016). Such properties are indicative of the potential biological and pharmacological applications of structurally related compounds.

Environmental and Health Impacts

The environmental occurrence, fate, and potential health impacts of synthetic phenolic antioxidants (SPAs), which share functional groups with the compound , have been a subject of recent research. These compounds, used to retard oxidative reactions in various products, have been found in different environmental matrices and are associated with potential health risks due to their endocrine-disrupting effects and toxicity (Liu & Mabury, 2020).

properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-5-7-12(8-6-11)17-10-9-16/h5-8,16H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFCCAMEIIUWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol

Synthesis routes and methods I

Procedure details

Sodium borohydride (0.33 g) was added to a mixture of ethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-acetate (1.33 g), tetrahydrofuran (10 mL) and ethanol (10 mL). The mixture was stirred at room temperature for 4 hrs, and water was added. The resulting mixture was extracted with ethyl acetate. The organic layer was washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=2/1) to afford the title compound (1.13 g).
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Synthesis routes and methods II

Procedure details

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